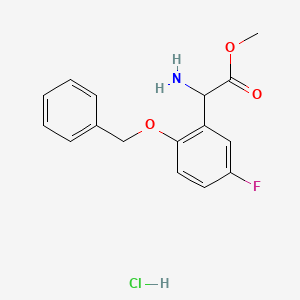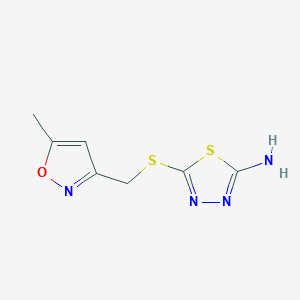
5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both isoxazole and thiadiazole rings. These structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the formation of the isoxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carbon disulfide under basic conditions . The final coupling step involves the reaction of the isoxazole derivative with the thiadiazole derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
- (4-Iodo-3-methylisoxazol-5-yl)methanol
Uniqueness
5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of both isoxazole and thiadiazole rings, which confer distinct biological activities.
Propriétés
Formule moléculaire |
C7H8N4OS2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
5-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N4OS2/c1-4-2-5(11-12-4)3-13-7-10-9-6(8)14-7/h2H,3H2,1H3,(H2,8,9) |
Clé InChI |
LCTJUKBNMVDILQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)CSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


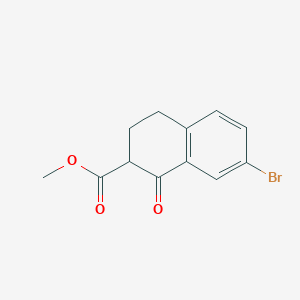
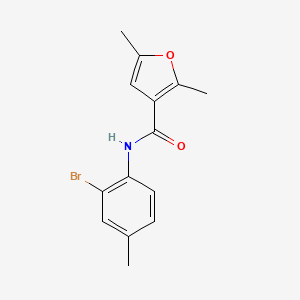
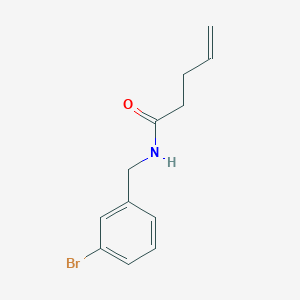

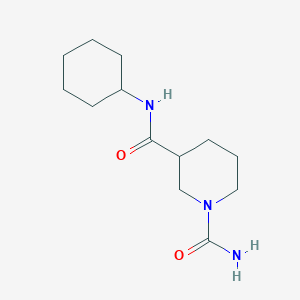
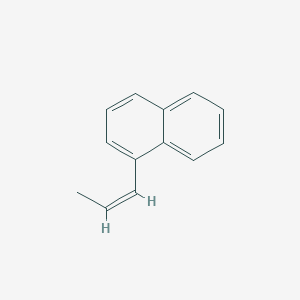
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
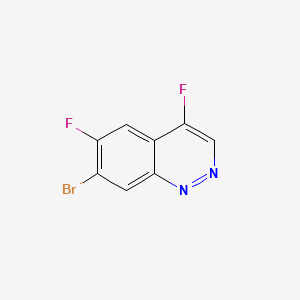
![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
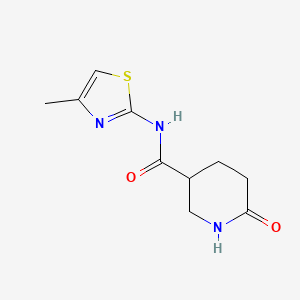
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)


